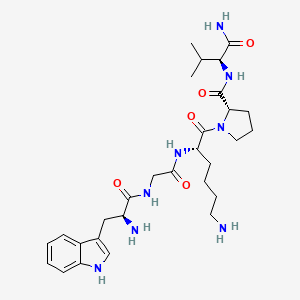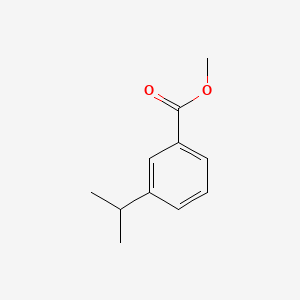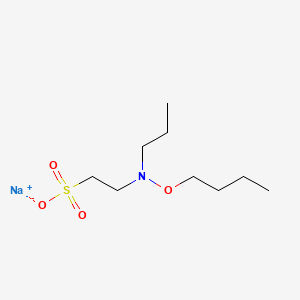
N-(3-Butoxypropyl)taurine, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butoxypropyl)taurine, monosodium salt typically involves the reaction of taurine with 3-butoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
N-(3-Butoxypropyl)taurine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.
Substitution: The butoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfinic acid derivatives, as well as substituted taurine compounds .
科学研究应用
N-(3-Butoxypropyl)taurine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its role in cell volume regulation and modulation of intracellular calcium concentration.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and diabetes.
Industry: Utilized in the formulation of cleaning agents and detergents due to its surfactant properties.
作用机制
The mechanism of action of N-(3-Butoxypropyl)taurine, monosodium salt involves its interaction with cellular membranes and modulation of ion channels. It acts as an osmolyte, helping to regulate cell volume and maintain cellular homeostasis. The compound also influences intracellular calcium levels, which is crucial for various cellular functions .
相似化合物的比较
Similar Compounds
Taurine: A naturally occurring amino sulfonic acid with similar physiological roles.
N-Alkyltaurines: Compounds with alkyl groups attached to the taurine molecule, used as surfactants.
Sulfonic Acid Derivatives: Various derivatives with different alkyl or aryl groups attached to the sulfonic acid moiety.
Uniqueness
N-(3-Butoxypropyl)taurine, monosodium salt is unique due to its specific butoxypropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant properties and in research focused on cell volume regulation and calcium modulation .
属性
CAS 编号 |
64036-84-6 |
|---|---|
分子式 |
C9H20NNaO4S |
分子量 |
261.32 g/mol |
IUPAC 名称 |
sodium;2-[butoxy(propyl)amino]ethanesulfonate |
InChI |
InChI=1S/C9H21NO4S.Na/c1-3-5-8-14-10(6-4-2)7-9-15(11,12)13;/h3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI 键 |
YBSWLGTUBBMIMZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCON(CCC)CCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


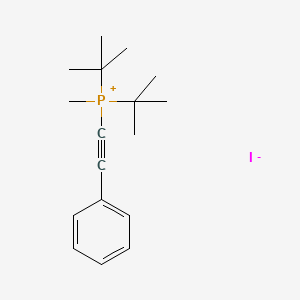
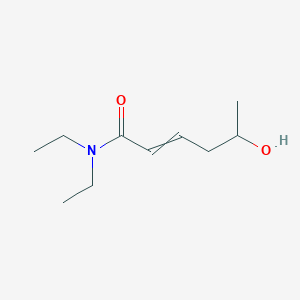
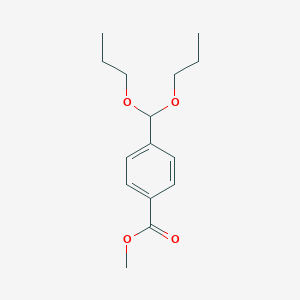
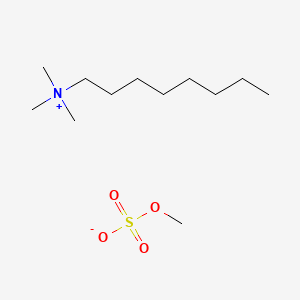
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
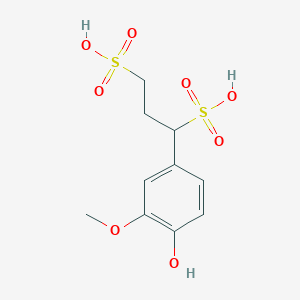
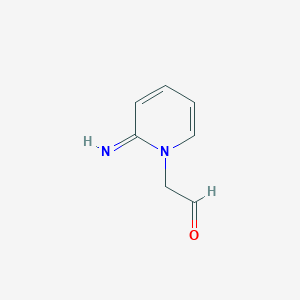
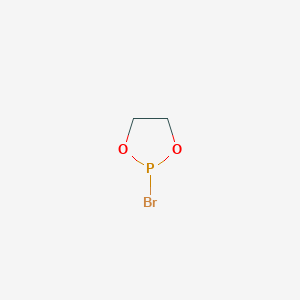

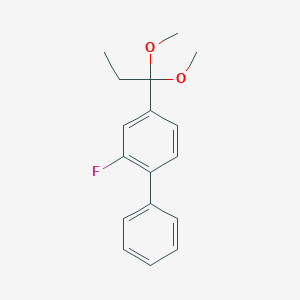
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)

